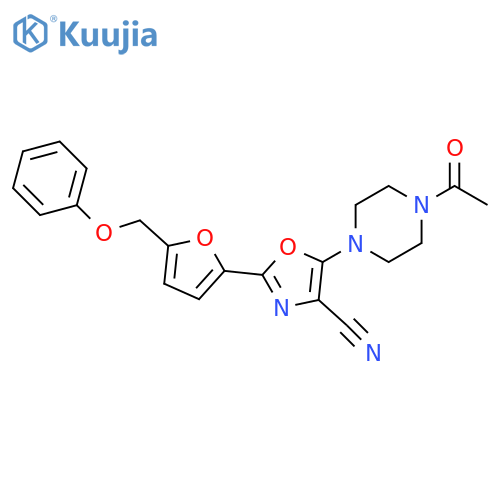Cas no 946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
5-(4-アセチルピペラジン-1-イル)-2-[5-(フェノキシメチル)フラン-2-イル]-1,3-オキサゾール-4-カルボニトリルは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ピペラジン環とフラン環、オキサゾール環が結合した特徴的な骨格を持ち、特に医薬品中間体としての応用が期待されます。カルボニトリル基の存在により、さらなる化学修飾が可能であり、生物活性化合物の開発において有用な構造単位となります。また、フェノキシメチル基は分子の脂溶性を調節する役割を果たします。この化合物の多様な官能基は、創薬研究における構造活性相関(SAR)研究に適した特性を提供します。

946309-41-7 structure
商品名:5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(4-acetylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- STK875225
- 946309-41-7
- AKOS001913323
- F3309-0879
- 5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- VU0609966-1
- 5-(4-Acetyl-1-piperazinyl)-2-[5-(phenoxymethyl)-2-furanyl]-4-oxazolecarbonitrile
- 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile
-
- インチ: 1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3
- InChIKey: DNKAVRPDMUQLNY-UHFFFAOYSA-N
- ほほえんだ: O1C(N2CCN(C(C)=O)CC2)=C(C#N)N=C1C1=CC=C(COC2=CC=CC=C2)O1
計算された属性
- せいみつぶんしりょう: 392.14845513g/mol
- どういたいしつりょう: 392.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 95.7Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 652.9±65.0 °C(Predicted)
- 酸性度係数(pKa): -0.04±0.10(Predicted)
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3309-0879-2μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-5mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-5μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-4mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-20μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-2mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-15mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-10mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-25mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
| Life Chemicals | F3309-0879-10μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
